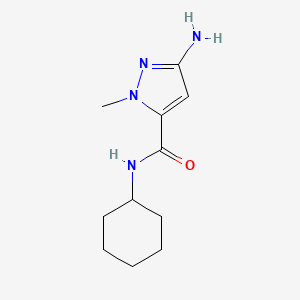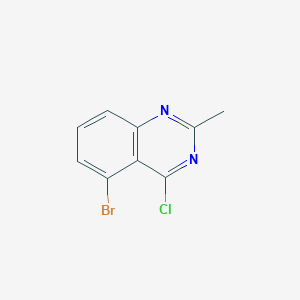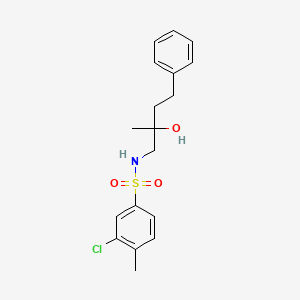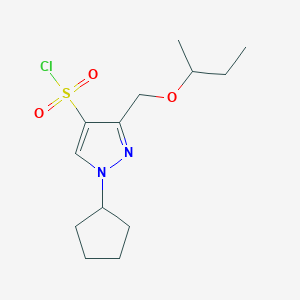![molecular formula C22H30N6O3 B2481164 7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione CAS No. 887030-48-0](/img/structure/B2481164.png)
7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been extensively studied for their wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse medicinal potentials, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and more. The modification of the substitution pattern on the piperazine nucleus is crucial for altering the medicinal potential of the resultant molecules, suggesting a flexible framework for drug discovery across various diseases. The significance of piperazine in drug design is highlighted by its presence in a multitude of well-known drugs, underlining its broad potential in pharmacology (Rathi et al., 2016).
Biological Activities of Curcumin Derivatives
Curcumin derivatives, while not directly mentioned in the compound of interest, provide an interesting comparison for the potential modification and therapeutic applications of complex organic molecules. These derivatives, including Schiff base, hydrazone, and oxime derivatives, have been synthesized to improve the medicinal and biological properties of curcumin, demonstrating enhanced potency in various biological activities. This underscores the importance of chemical modification in enhancing the efficacy and range of applications of naturally occurring compounds (Omidi & Kakanejadifard, 2020).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a core structural element, has been instrumental in the development of anti-mycobacterial agents. Several potent molecules containing piperazine have shown significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the role of piperazine-based compounds in addressing the need for new and effective treatments for tuberculosis, reflecting the compound's versatility and importance in medicinal chemistry (Girase et al., 2020).
Piperazine and Morpholine in Drug Synthesis
The review on piperazine and morpholine analogues emphasizes their broad spectrum of pharmaceutical applications, showing the development of various methods for synthesizing these derivatives. The pharmaceutical significance of piperazine and morpholine is attributed to their presence in multiple drugs, showcasing their potential in synthesizing compounds with varied pharmacological activities. This area of research is crucial for understanding the adaptability and utility of piperazine in creating therapeutic agents (Mohammed et al., 2015).
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-4-31-14-13-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)15-17-8-6-5-7-16(17)2/h5-8H,4,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQPLODLJVPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
